molecular formula C11H15NO3 B14855397 2-Tert-butoxy-6-hydroxybenzamide

2-Tert-butoxy-6-hydroxybenzamide

Cat. No.: B14855397
M. Wt: 209.24 g/mol
InChI Key: ROROXSSTYWRYAD-UHFFFAOYSA-N
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Description

2-Tert-butoxy-6-hydroxybenzamide is a benzamide derivative characterized by a tert-butoxy group at the 2-position and a hydroxyl group at the 6-position of the aromatic ring. This structure confers unique physicochemical properties, including enhanced steric hindrance from the bulky tert-butoxy substituent and hydrogen-bonding capacity via the hydroxyl group. These features influence solubility, stability, and biological interactions.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-hydroxy-6-[(2-methylpropan-2-yl)oxy]benzamide

InChI

InChI=1S/C11H15NO3/c1-11(2,3)15-8-6-4-5-7(13)9(8)10(12)14/h4-6,13H,1-3H3,(H2,12,14)

InChI Key

ROROXSSTYWRYAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1C(=O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of tert-butyl azidoformate, which is a thermally unstable and shock-sensitive compound . The reaction conditions often require anhydrous solvents and a nitrogen atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2-Tert-butoxy-6-hydroxybenzamide may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-6-hydroxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and conditions such as elevated temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of quinones, while reduction of the amide group can produce amines.

Scientific Research Applications

2-Tert-butoxy-6-hydroxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-6-hydroxybenzamide involves its interaction with molecular targets such as enzymes and receptors. For example, its thrombin-inhibitory activity is due to its ability to bind to the active site of thrombin, preventing the conversion of fibrinogen to fibrin . The antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Table 1. Comparative Properties of 2-Substituted Benzamides

Compound Substituent (Position 2) logP* Aqueous Solubility* (mg/mL) Melting Point (°C)*
2-Tert-butoxy-6-hydroxy tert-butoxy 3.2 0.45 180–182
2-Amino-6-hydroxy amino 1.8 2.3 165–168
2-Methoxy-6-hydroxy methoxy 2.1 1.1 155–158

*Hypothetical data based on substituent trends .

Comparison with Benzotriazole Derivatives

While this compound belongs to the benzamide class, benzotriazole derivatives (e.g., 2-(3',5'-di-tert-butyl-2'-hydroxyphenyl)benzotriazole) share structural motifs such as hydroxyl and bulky alkyl groups. These compounds are primarily used as UV stabilizers in polymers due to their ability to absorb UV radiation and resist degradation . Key contrasts include:

  • Core Structure : Benzotriazoles feature a fused triazole ring, enabling π-π stacking for UV absorption, whereas benzamides lack this moiety.
  • Applications : Benzotriazoles are industrial stabilizers, while benzamides are more commonly explored for bioactive roles (e.g., kinase inhibitors) .

Pharmacological and Industrial Relevance

  • Bioactivity: The tert-butoxy group in this compound may enhance target binding affinity and metabolic stability compared to 2-aminobenzamides, as observed in studies of analogous compounds .
  • Stability : Like tert-butyl-substituted benzotriazoles, the tert-butoxy group in this compound likely improves resistance to oxidative and thermal degradation, though this remains speculative without direct data .

Research Findings and Limitations

  • Enzyme Inhibition: 2-Aminobenzamides exhibit inhibitory activity against histone deacetylases (HDACs), suggesting that this compound could be modified for similar therapeutic roles .
  • Synthetic Challenges : The steric bulk of the tert-butoxy group may complicate synthetic routes, requiring optimized conditions for regioselective substitution.

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